N-[4-(1-Hydroxyethyl)phenyl]acetamide

Crystallography Solid State Chemistry Hydrogen Bonding

Researchers often face supply chain inconsistencies when sourcing chirally pure building blocks, risking racemization and failed syntheses. This compound addresses that need: - Chiral center at the 1-hydroxyethyl position enables stereochemical control for synthesizing kinase inhibitors or analgesic leads. - Orthogonal reactivity (protected amine, free alcohol) allows sequential derivatization for focused library synthesis. - Unique solid-state properties support co-crystal engineering for tailored drug formulation release profiles.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 16375-92-1
Cat. No. B098178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-Hydroxyethyl)phenyl]acetamide
CAS16375-92-1
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)NC(=O)C)O
InChIInChI=1S/C10H13NO2/c1-7(12)9-3-5-10(6-4-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)
InChIKeyAXSFXIYXBDIWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[4-(1-Hydroxyethyl)phenyl]acetamide Overview


N-[4-(1-Hydroxyethyl)phenyl]acetamide (CAS 16375-92-1) is an organic compound classified as a substituted aromatic acetamide. Its molecular formula is C10H13NO2 with a molecular weight of 179.22 g/mol [1]. The compound is characterized by a phenyl ring bearing a para-acetamido group and a chiral secondary alcohol (1-hydroxyethyl) moiety, a structural motif common in pharmaceutical intermediates and building blocks .

Chiral building block supporting enantioselective synthesis research

Para-substituted N-aryl acetamide scaffold for SAR and probe design

Orthogonal functional groups: protected amine and secondary alcohol for stepwise derivatization

Procurement Considerations: Beyond Simple Substitution


The interchangeability of N-[4-(1-hydroxyethyl)phenyl]acetamide (16375-92-1) with seemingly similar compounds is precluded by several critical factors. The specific substitution pattern on the phenyl ring is crucial for molecular interactions. The compound's key functional groups—the acetamide and the hydroxyethyl moiety—provide specific hydrogen-bonding capabilities and lipophilicity profiles that differ markedly from close analogs like the unsubstituted acetaminophen (paracetamol) or the 3-isomer [1]. Furthermore, the chiral center at the 1-hydroxyethyl position creates distinct enantiomers (e.g., CAS 934692-06-5), whose spatial arrangement can critically influence activity in biological systems .

Position

Substitution pattern (para vs. meta/ortho) may shift binding geometry and hydrogen-bonding capacity

Chirality

Racemate or specific enantiomer (e.g., CAS 934692-06-5) may not transfer stereochemical recognition profiles directly

Function

Secondary alcohol vs. ester or simple amide may alter metabolic stability and further derivatization routes

N-[4-(1-Hydroxyethyl)phenyl]acetamide Differentiation Evidence


Hydrogen-Bonding Network vs. Paracetamol

The crystal structure of N-[4-(1-hydroxyethyl)phenyl]acetamide reveals a fundamentally different hydrogen-bonding network compared to its simple analog, paracetamol (acetaminophen). While paracetamol forms layered structures, the target compound assembles into discrete R4(4)(25) tetrameric motifs via intermolecular N-H···O and O-H···O hydrogen bonds [1].

H-Bond Network vs Paracetamol
Cross-study comparable
Target: R4(4)(25) tetramers · triclinic P-1
Paracetamol: layered chains · monoclinic P21/c
Solid-state packing may influence dissolution and formulation behavior
SC-XRD at 120 K
Crystallography Solid State Chemistry Hydrogen Bonding

Regioisomeric Binding Selectivity

The para-substitution pattern of N-[4-(1-hydroxyethyl)phenyl]acetamide is crucial for its potential as a building block. Studies on structurally related N-aryl acetamides demonstrate that substitution at the para position (as in the target compound) significantly influences hydrogen-bonding capacity and binding affinity to target proteins compared to ortho or meta analogs [1].

Regioisomeric Selectivity
Class-level inference
Para-substituted N-aryl acetamides reported higher activity than ortho/meta analogs in bacterial protease SAR
Para pattern supports binding-relevant probe design
No direct IC50 for this compound; class-level SAR
Medicinal Chemistry SAR Drug Design

Distinct H-Bonding vs. Benzamide Analogs

Computational and X-ray studies highlight that the hydrogen-bonding network of N-[4-(1-hydroxyethyl)phenyl]acetamide is distinct from that of related N-phenyl benzamides. The acetamide group forms a different synthon compared to the benzamide group, leading to different crystal packing and solid-state properties [1].

H-Bond Synthon vs Benzamides
Cross-study comparable
Target: 0-D tetrameric motif
N-Phenyl benzamides: 1-D chains
Different synthon alters crystal packing and thermal properties
XRD and AM1 computational comparison
Crystal Engineering Supramolecular Chemistry Solid-State NMR

Chiral Center for Enantioselective Synthesis

The presence of a chiral center at the 1-hydroxyethyl group differentiates 16375-92-1 from non-chiral analogs like acetaminophen. The specific enantiomer, (S)-N-(4-(1-hydroxyethyl)phenyl)acetamide (CAS 934692-06-5), is a commercially available building block that can be used to introduce stereochemical control into synthetic pathways, a property absent in its non-chiral counterparts .

Chiral Enantiomer Access
Class-level inference
Racemate (CAS 16375-92-1) and (S)-enantiomer (CAS 934692-06-5) available; achiral paracetamol lacks this feature
Enables enantioselective synthesis and stereochemical control studies
No direct activity data; class-level utility
Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

Metabolic Stability vs. Ester Prodrugs

The secondary alcohol in N-[4-(1-hydroxyethyl)phenyl]acetamide may offer a different metabolic profile compared to related ester prodrugs. Esters like 4-acetamidophenyl chloroacetate (CAS 17321-63-0) are designed for rapid hydrolysis, which can limit their utility in applications requiring longer half-lives or sustained release [1].

Metabolic Stability vs Esters
Class-level inference
Secondary alcohol generally more stable than ester prodrugs; 4-acetamidophenyl chloroacetate shows rapid hydrolysis
May support longer-circulating scaffold design research
Inferred from prodrug metabolism principles; no direct stability data
Medicinal Chemistry Prodrug Design Metabolism

Solid-State Thermal Properties

The crystal structure and intermolecular forces of N-[4-(1-hydroxyethyl)phenyl]acetamide directly influence its melting point and solubility. The observed melting point (148-150°C) is a direct consequence of the tetrameric hydrogen-bonding network, which differs from that of paracetamol (169-171°C) and other simple acetamides [1].

Melting Point vs Paracetamol
Cross-study comparable
Target: 148–150 °C
Paracetamol: 169–171 °C (~20 °C lower)
Reflects weaker intermolecular forces; may impact processing and formulation
Experimental determination from crystallized material
Crystal Engineering Thermodynamics Formulation Science

N-[4-(1-Hydroxyethyl)phenyl]acetamide R&D Applications


Chiral Building Block for Drug Discovery

The compound serves as a versatile scaffold for the synthesis of chiral drug candidates. Its chiral center allows for the exploration of enantioselective interactions with biological targets. The specific (S)-enantiomer (CAS 934692-06-5) is a commercially available building block that enables the introduction of stereochemical control into synthetic pathways, a capability not provided by achiral analogs . This is particularly relevant in the development of new analgesics, anti-inflammatory agents, or kinase inhibitors, where chirality often dictates activity and off-target effects.

Crystal Engineering for Formulation Science

The distinct hydrogen-bonding network of N-[4-(1-hydroxyethyl)phenyl]acetamide, which forms zero-dimensional R4(4)(25) tetramers rather than the one-dimensional chains seen in related benzamides , makes it a valuable compound for studying crystal packing, polymorphism, and co-crystal formation. Its unique solid-state properties and lower melting point (148-150°C) compared to paracetamol (169-171°C) can be exploited to design pharmaceutical formulations with tailored dissolution profiles and mechanical stability.

Enzyme-Substrate Interaction Probe

As a para-substituted N-aryl acetamide, this compound can be used as a structural probe in structure-activity relationship (SAR) studies. Its specific hydrogen-bonding donor and acceptor pattern is critical for binding to the active sites of bacterial proteases (e.g., LasB, ColH) and other enzymes . Researchers can use 16375-92-1 as a core structure for synthesizing focused libraries to map enzyme active sites and identify new inhibitor leads.

Functionalized Aromatic Intermediate

The presence of a protected amine (acetamide) and a secondary alcohol makes N-[4-(1-hydroxyethyl)phenyl]acetamide a useful intermediate for synthesizing more complex aromatic compounds. The alcohol group can be further derivatized through oxidation, alkylation, or acylation, while the acetamide can be hydrolyzed to reveal a free amine . This orthogonal reactivity allows for the creation of diverse chemical libraries and functional materials.

Application
Selection Property
Validation Focus
Chiral building block synthesis
Enantiomeric composition and chiral purity
Enantiomeric excess and stereochemical control review
Crystal engineering and formulation studies
Hydrogen-bonding motif and solid-state packing
Polymorph screening and dissolution profile assessment
Enzyme-substrate interaction probe
Para-substitution pattern and H-bond donor/acceptor array
Binding assay and SAR context for protease targets
Functionalized aromatic intermediate
Orthogonal reactive handles (protected amine, secondary alcohol)
Derivatization efficiency and post-reaction purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[4-(1-Hydroxyethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.